hydrogen sulfate;trimethylsulfanium

Beschreibung

Nomenclature and Chemical Identity within Academic Discourse

In academic and chemical literature, "hydrogen sulfate (B86663);trimethylsulfanium" is the systematically recognized name for the compound. nih.gov It is also commonly referred to by synonyms such as trimethylsulfonium (B1222738) hydrogen sulfate and trimethylsulphonium hydrogen sulphate. nih.gov

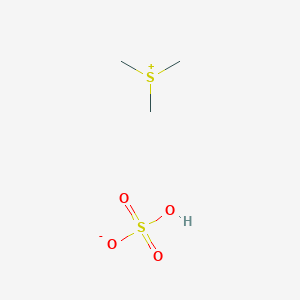

The chemical identity of this compound is defined by its constituent parts: the trimethylsulfonium cation [(CH₃)₃S]⁺ and the hydrogen sulfate anion [HSO₄]⁻. The trimethylsulfonium cation features a central sulfur atom bonded to three methyl groups, resulting in a trigonal pyramidal geometry. ontosight.aiwikipedia.org This structure confers a positive charge on the sulfur atom. ontosight.ai The hydrogen sulfate anion is the conjugate base of sulfuric acid.

Below is a data table summarizing the key identifiers for hydrogen sulfate;trimethylsulfanium:

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₃H₁₀O₄S₂ nih.gov |

| Molecular Weight | 174.2 g/mol nih.gov |

| CAS Number | 121679-49-0 nih.gov |

| InChI | InChI=1S/C3H9S.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)/q+1;/p-1 nih.gov |

| SMILES | CS+C.[O-]S(=O)(=O)O nih.gov |

This data is compiled from publicly available chemical databases for research purposes.

Historical Context and Evolution of Research on Sulfonium (B1226848) Compounds

The study of sulfonium compounds dates back more than a century, with early research focusing on their synthesis and basic reactivity. rsc.org The development of sulfonamides in the 1930s marked a significant milestone in the application of organosulfur compounds in medicine, although distinct from sulfonium salts. researchgate.net Over the years, interest in sulfonium salts has seen a dramatic increase, largely due to several key factors. nih.gov These include the development of more efficient synthetic methods, their inherent thermal stability which simplifies handling and purification, and the recognition of their reactivity being similar to that of hypervalent iodine compounds. nih.gov The pioneering work on the photolysis of phenacyl sulfonium salts in 1969 opened new avenues in understanding their photochemical transformations. rsc.org This has led to a renewed interest and the discovery of unprecedented reactions, particularly with the advent of photoredox catalysis. nih.govrsc.org

Broader Significance in Contemporary Chemical Science

In modern chemical science, sulfonium salts, including trimethylsulfonium species, have emerged as versatile reagents and catalysts. Their applications have expanded significantly, driven by their unique structural and reactive properties. rsc.orgrsc.org They are recognized for their potential in a wide range of chemical transformations. researchgate.net

Recent advancements have highlighted the use of sulfonium salts in various catalytic processes. nih.gov They are particularly noted for their role as precursors to sulfur ylides, which are valuable in the formation of carbon-carbon bonds. wikipedia.org Furthermore, the development of photoredox catalysis has unearthed new reactivities, positioning sulfonium salts as important tools in organic synthesis. nih.govrsc.org Their ability to act as methylating agents is a key aspect of their chemical reactivity, essential in synthetic organic chemistry. solubilityofthings.com The stability and modularity of sulfonium cations have also led to their exploration as ligands in coordination chemistry, with potential applications in π-acid catalysis. rsc.org

Eigenschaften

CAS-Nummer |

121679-49-0 |

|---|---|

Molekularformel |

C3H10O4S2 |

Molekulargewicht |

174.2 g/mol |

IUPAC-Name |

hydrogen sulfate;trimethylsulfanium |

InChI |

InChI=1S/C3H9S.H2O4S/c1-4(2)3;1-5(2,3)4/h1-3H3;(H2,1,2,3,4)/q+1;/p-1 |

InChI-Schlüssel |

ALALNHBRSNEZAC-UHFFFAOYSA-M |

Kanonische SMILES |

C[S+](C)C.OS(=O)(=O)[O-] |

Herkunft des Produkts |

United States |

Catalytic and Reagent Applications in Organic Synthesis

Trimethylsulfonium (B1222738) Species as Alkylating and Methylating Agents

Trimethylsulfonium salts serve as effective methylating agents for a variety of nucleophiles. Their reactivity and reaction mechanisms have been the subject of detailed research, establishing them as viable alternatives to traditional methylating reagents.

The fundamental mechanism of methyl group transfer from a trimethylsulfonium cation, [(CH₃)₃S]⁺, to a nucleophile is a bimolecular nucleophilic substitution (Sₙ2) reaction. In this process, the nucleophile attacks one of the methyl carbons of the sulfonium (B1226848) salt, leading to the formation of a new carbon-nucleophile bond and the displacement of dimethyl sulfide (B99878), a neutral and stable leaving group.

Studies on the reaction of the trimethylsulfonium ion with amines, such as ammonia (B1221849) and pyridine (B92270), have provided significant insights into this mechanism. nih.govcas.cz The reaction proceeds through a transition state where the charge is distributed over a larger volume compared to the reactants. cas.cz For instance, the methylation of phenols using trimethylsulfonium bromide in the presence of a base like potassium carbonate involves the phenoxide ion acting as the nucleophile to attack the methyl group of the sulfonium salt. sciencemadness.org Similarly, trimethylsulfonium hydroxide (B78521) has been identified as a novel methylating agent. acs.org

The nature of the nucleophile and the reaction conditions, particularly the solvent, play a crucial role in the reaction pathway. The process is foundational to various synthetic transformations, including the formation of ethers, esters, and N-methylated compounds.

Detailed computational studies, such as those using density functional theory (DFT), have been employed to map the reaction pathways and characterize the transition states in methylation reactions involving trimethylsulfonium ions. nih.govcas.cz The reaction between the trimethylsulfonium cation and amines like ammonia or pyridine has been shown to follow a complex path in the gas phase, involving the formation of several reaction complexes both before and after the primary transition state. nih.govcas.cz

The solvent environment significantly influences the energy profile of these reactions. In nonpolar solvents like cyclohexane (B81311), the reaction pathway closely resembles that in the gas phase. nih.govcas.cz However, in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), the energy profile is simplified due to the disappearance of many of the gas-phase intermediate species. nih.govcas.cz The activation free energy for the methylation has been observed to increase with the polarity of the solvent. nih.govcas.cz For example, the calculated free energy of activation in water is higher than in DMSO, which aligns with experimental observations of solvent effects on the reaction rate. nih.gov

The table below summarizes the effect of the medium on the reaction of the trimethylsulfonium ion with ammonia, illustrating the influence on the reaction pathway.

| Reaction Medium | Key Characteristics of Reaction Pathway | Reference |

| Gas Phase | Involves multiple reaction complexes before and after the transition state. | nih.govcas.cz |

| Cyclohexane | The reaction path is similar to the gas phase with some differences in the relative energy of critical points. | nih.govcas.cz |

| DMSO | The energy profile is significantly simplified, with many gas-phase intermediates not being observed. | nih.govcas.cz |

| Water | The free energy profile follows a similar trend to DMSO, but with a higher calculated free energy of activation. | nih.gov |

Trimethylsulfonium salts are often compared with other common methylating agents, such as methyl iodide and dimethyl sulfate (B86663). A key distinction lies in their reactivity and toxicological profiles. Trimethylsulfonium salts are generally considered less reactive and, consequently, less hazardous than highly reactive and genotoxic agents like dimethyl sulfate and methyl iodide. sciencemadness.org

This difference in reactivity can be synthetically advantageous, allowing for more selective methylations. For instance, trimethylsulfonium bromide has been demonstrated as a valid, unreactive alternative for the methylation of phenols, contrasting with the more aggressive nature of dimethyl sulfate. sciencemadness.org While trimethylsulfoxonium (B8643921) iodide has been highlighted as a "green" methylating agent, particularly for the site-selective methylation of carbohydrates, trimethylanilinium salts have also been investigated as methyl iodide replacements, with their reactivity being linked to their thermal degradation to release methyl iodide in situ. rsc.orgrsc.orgrsc.org

The choice of methylating agent often involves a trade-off between reactivity and safety. The table below offers a comparative overview of different methylating agents.

| Methylating Agent | General Reactivity | Key Features | Reference |

| Trimethylsulfonium Salts | Moderate | Less reactive and less toxic than traditional agents; allows for selective methylation. | sciencemadness.org |

| Methyl Iodide | High | Highly reactive; a common reagent in Sₙ2 reactions. | sciencemadness.orgrsc.org |

| Dimethyl Sulfate | Very High | Highly reactive and genotoxic; powerful methylating agent. | sciencemadness.org |

| Trimethylsulfoxonium Iodide | Moderate | Considered a "green" methylating agent. | rsc.org |

Sulfonium Ylides in Carbonyl and Imine Transformations: The Corey-Chaykovsky Reaction

One of the most significant applications of trimethylsulfonium salts in organic synthesis is as precursors for the in-situ generation of sulfonium ylides. These ylides are key reagents in the Corey-Chaykovsky reaction, a powerful method for the synthesis of three-membered rings such as epoxides, aziridines, and cyclopropanes. wikipedia.orgadichemistry.com

Dimethylsulfonium methylide, a common sulfur ylide, is typically generated in situ from a trimethylsulfonium salt, most commonly trimethylsulfonium iodide or trimethylsulfonium methyl sulfate. adichemistry.comorganicchemistrytutor.comresearchgate.net The process involves the deprotonation of the trimethylsulfonium cation by a strong base. adichemistry.comorganic-chemistry.org

The formation of the ylide is achieved by treating the trimethylsulfonium salt with a potent base such as sodium hydride (NaH) in a solvent like DMSO. adichemistry.com Other strong bases like potassium tert-butoxide can also be employed. nrochemistry.com The acidic proton on one of the methyl groups of the sulfonium salt is abstracted by the base, yielding the neutral, zwitterionic ylide, dimethylsulfonium methylide. This ylide is highly reactive and is typically used immediately in the subsequent reaction. nrochemistry.com The choice of the counter-ion in the starting sulfonium salt (e.g., iodide, bromide, or methyl sulfate) can influence the reaction, as can the specific base and solvent system used. sciencemadness.orgrsc.org

The general scheme for the generation of dimethylsulfonium methylide is as follows: (CH₃)₃S⁺X⁻ + Base → (CH₃)₂S⁺-CH₂⁻ + Base-H⁺ + X⁻

The mechanism of the Corey-Chaykovsky reaction begins with the nucleophilic attack of the ylide carbanion on the electrophilic carbon of a carbonyl group (in an aldehyde or ketone) or an imine. wikipedia.orgadichemistry.comorganic-chemistry.org This initial addition step forms a betaine (B1666868) intermediate. organic-chemistry.org

Following the formation of the betaine, an intramolecular nucleophilic attack occurs. The negatively charged oxygen (in the case of a carbonyl reaction) or nitrogen (in the case of an imine reaction) attacks the carbon atom that is attached to the positively charged sulfur. wikipedia.orgadichemistry.com This step results in the formation of a three-membered ring (an epoxide from a carbonyl or an aziridine (B145994) from an imine) and the displacement of dimethyl sulfide as a neutral leaving group. wikipedia.orgorganic-chemistry.org

The key steps of the Corey-Chaykovsky reaction mechanism are outlined below:

Ylide Formation: Deprotonation of a trimethylsulfonium salt with a strong base to generate the sulfonium ylide. nrochemistry.com

Nucleophilic Addition: The ylide attacks the carbonyl or imine, forming a betaine intermediate. wikipedia.orgadichemistry.com

Intramolecular Ring Closure: The resulting alkoxide or amide anion displaces dimethyl sulfide via an intramolecular Sₙ2 reaction to form the epoxide or aziridine ring. wikipedia.orgadichemistry.com

This reaction is highly valued for its ability to transfer a methylene (B1212753) group and is a cornerstone in the synthesis of strained ring systems. wikipedia.org

Epoxidation of Carbonyl Compounds

The reaction of sulfur ylides, generated from precursors like trimethylsulfonium hydrogen sulfate, with carbonyl compounds such as aldehydes and ketones is a cornerstone of modern organic synthesis, known as the Corey-Chaykovsky reaction. nih.gov This transformation provides a direct and efficient pathway to epoxides (oxiranes), which are valuable synthetic intermediates. nih.govgoogle.com

The process begins with the in situ formation of dimethylsulfonium methylide from trimethylsulfonium hydrogen sulfate using a strong base. nih.govgoogle.com This ylide then acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. The resulting betaine intermediate subsequently undergoes an intramolecular nucleophilic substitution, where the oxygen anion displaces the dimethyl sulfide leaving group to form the three-membered epoxide ring. nih.gov

An efficient method for this process involves reacting dimethyl sulfate and dimethyl sulfide in the presence of an acid to generate trimethylsulfonium hydrogen sulfate. nih.gov This salt is then used to produce the ylide for the epoxidation of carbonyl compounds. google.comnih.gov This approach is advantageous as it can convert both methyl groups of dimethyl sulfate into the desired ylide, and the by-product, potassium sulfate, is more easily handled than other alternatives. nih.gov The reaction is typically performed by contacting the carbonyl compound with trimethylsulfonium hydrogen sulfate in the presence of a strong base like potassium hydroxide. wikipedia.org

The table below summarizes the conversion of a carbonyl compound to its corresponding epoxide, highlighting the efficiency of the process.

| Carbonyl Compound | Reagent System | Base | Conversion (%) |

| Heptanal | Trimethylsulfonium hydrogen sulfate | Potassium hydroxide | 94 |

Data sourced from patent literature describing the epoxidation process. google.com

Synthesis of Aziridines

Analogous to the epoxidation of carbonyls, sulfur ylides derived from trimethylsulfonium salts can be used to synthesize aziridines, the nitrogen-containing counterparts of epoxides. nih.gov This reaction, often referred to as the Corey-Chaykovsky aziridination, involves the reaction of the sulfur ylide with imines. nih.gov

The mechanism mirrors that of epoxidation. The dimethylsulfonium methylide, generated from trimethylsulfonium hydrogen sulfate, adds to the imine's carbon-nitrogen double bond. The resulting ammonio-sulfonium betaine intermediate then undergoes intramolecular cyclization to form the aziridine ring, with the expulsion of dimethyl sulfide. This method provides a powerful tool for the construction of N-H or N-substituted aziridines, which are significant building blocks in medicinal and synthetic chemistry.

Synthesis of Cyclopropanes from Enones

The reactivity of sulfur ylides generated from trimethylsulfonium hydrogen sulfate extends to reactions with α,β-unsaturated carbonyl compounds (enones). In this context, the ylide participates in a conjugate addition (Michael or 1,4-addition) rather than a direct attack at the carbonyl carbon. nih.gov

Following the 1,4-addition of the dimethylsulfonium methylide to the enone, a stable enolate is formed. This enolate then acts as an internal nucleophile, attacking the carbon bearing the sulfonium group in a subsequent intramolecular cyclization step. This sequence of conjugate addition followed by ring closure results in the formation of a cyclopropane (B1198618) ring. nih.gov This method is a key strategy for synthesizing three-membered carbocyclic systems.

Development of Asymmetric Variations in Ylide Reactions

A significant advancement in sulfur ylide chemistry has been the development of asymmetric protocols to control the stereochemistry of the products. This is particularly important for the synthesis of chiral epoxides and aziridines, which are valuable in pharmaceutical development.

One major strategy to induce enantioselectivity is to use a chiral sulfide as the precursor to the ylide. nih.gov Instead of starting with dimethyl sulfide to make the trimethylsulfonium salt, a chiral dialkyl sulfide is used. Alkylation of this chiral sulfide generates a chiral sulfonium salt. Subsequent deprotonation creates a chiral sulfur ylide.

When this chiral ylide reacts with a prochiral aldehyde or imine, the transfer of the methylene group occurs in a stereochemically controlled manner, leading to the formation of an enantioenriched epoxide or aziridine. The stereochemical outcome is dictated by the specific structure of the chiral sulfide, and mechanistic models have been developed to rationalize and predict the observed high selectivities. For epoxidation reactions, the degree of reversibility in the initial betaine formation step can be a critical factor influencing both diastereoselectivity and enantioselectivity.

An alternative and often more atom-economical approach is the use of a catalytic amount of a chiral sulfide in the presence of an achiral alkylating agent and a base. nih.gov In such catalytic cycles, the chiral sulfide is alkylated to form the chiral sulfonium salt, which then reacts with the carbonyl or imine substrate after deprotonation. The chiral sulfide is regenerated upon ring closure and can re-enter the catalytic cycle. This method avoids the need to prepare and use stoichiometric amounts of the often expensive chiral sulfide. nih.gov

Furthermore, asymmetric transformations can be achieved using chiral catalysts that are not part of the ylide itself. For instance, chiral phosphoric acids have been employed to promote asymmetric reactions of sulfonium ylides. These catalysts can control the stereochemical environment of the reaction, guiding the ylide to attack the substrate in a selective manner. While much of the research in asymmetric transformations has focused on sulfonium ylides in general, the principles are applicable to ylides generated from trimethylsulfonium hydrogen sulfate precursors.

Role in Other Advanced Synthetic Methodologies

While trimethylsulfonium hydrogen sulfate is a well-established reagent for generating sulfur ylides for epoxidation, aziridination, and cyclopropanation reactions, its specific role in other advanced synthetic methodologies such as complex cascade or multicomponent reactions is not extensively documented in the reviewed literature. However, related compounds featuring the hydrogen sulfate anion have been shown to be effective catalysts in one-pot multicomponent reactions for synthesizing complex heterocyclic systems, suggesting a potential, though currently underexplored, application for trimethylsulfonium hydrogen sulfate in this area.

Despite a comprehensive search for information regarding the catalytic and reagent applications of "hydrogen sulfate;trimethylsulfanium" in polyhomologation reactions initiated by sulfonium ylides, no specific research findings or data directly linking this compound to this particular synthetic application could be located.

The available scientific literature extensively covers the use of other sulfonium ylides, such as dimethylsulfoxonium methylide and tetrahydrothiophenium methylide, in polyhomologation reactions. These processes, typically initiated by organoboranes, lead to the formation of polymethylene chains and offer a living polymerization method for controlling polymer molecular weight and achieving narrow polydispersity.

Furthermore, the generation of sulfonium ylides from various trimethylsulfonium salts, including halides and sulfates, is well-documented, primarily in the context of the Corey-Chaykovsky reaction for the synthesis of epoxides and cyclopropanes.

However, a direct connection and detailed study of "this compound" as a precursor for sulfonium ylides specifically in polyhomologation reactions, including any associated data on reaction conditions, monomer-to-initiator ratios, resulting polymer characteristics, or yields, is not present in the accessed resources. Therefore, the requested article section with detailed research findings and data tables on this specific topic cannot be generated at this time.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those utilizing Density Functional Theory (DFT), have been instrumental in understanding the intrinsic properties and reactive pathways of the trimethylsulfonium (B1222738) cation. These computational approaches allow for the detailed examination of electronic structures, reaction energetics, and the geometries of transient species that are often difficult to characterize experimentally.

In the absence of solvent, the fundamental reactivity of the trimethylsulfonium cation, particularly in methyl transfer reactions, has been extensively modeled. DFT calculations at the B3LYP/6-31+G* level of theory have been used to map the potential energy surface for the reaction of the trimethylsulfonium ion with nucleophiles like ammonia (B1221849) and pyridine (B92270). acs.orgcas.czresearchgate.netnih.gov

In the gas phase, the reaction with ammonia proceeds through a complex pathway involving the formation of several ion-dipole complexes before and after the transition state. cas.czresearchgate.netnih.gov The initial step is the formation of a stable ion-dipole complex. For the methyl transfer to occur, this complex must rearrange to a less stable, but reactive, conformation where the nitrogen's lone pair is aligned for a backside (Sₙ2) attack on one of the methyl groups. cas.cz The activation energy for the methyl transfer from the trimethylsulfonium ion to ammonia in the gas phase has been calculated to be approximately 9.8 kcal/mol. cas.cz The transition state is characterized by the methyl group being midway through its conformational inversion as it transfers from the sulfur to the nitrogen atom. cas.cz

Similar convoluted reaction pathways are observed with other nucleophiles in the gas phase, highlighting the importance of forming specific reactive complexes for the methyl transfer to proceed. cas.czresearchgate.netnih.gov The energetics of these gas-phase reactions are highly dependent on the nature of the nucleophile. cas.cz For instance, the transition state for the reaction with pyridine is lower in energy compared to that with ammonia. cas.cz

The energetics of methyl-transfer reactions from the trimethylsulfonium cation to dimethylamine (B145610) have also been computed using high-level methods like CBS-QB3, yielding a gas-phase activation enthalpy of 7.9 kcal/mol. researchgate.net

The presence of a solvent significantly alters the thermodynamics and kinetics of reactions involving the trimethylsulfonium ion. Computational models have been employed to understand these environmental effects, ranging from simplified continuum models to the explicit inclusion of solvent molecules.

Continuum solvation models, such as the self-consistent isodensity polarizable continuum model (SCI-PCM), have been used to simulate the bulk effect of a solvent on methyl transfer reactions. acs.orgcas.czresearchgate.netnih.gov These studies reveal that the complex gas-phase potential energy surface is often simplified in solution. cas.czresearchgate.netnih.gov

For the reaction of the trimethylsulfonium ion with ammonia and pyridine, moving from the gas phase to a nonpolar solvent like cyclohexane (B81311) retains much of the gas-phase complexity, though the relative energies of the stationary points change. cas.czresearchgate.netnih.gov However, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), many of the intermediate complexes found in the gas phase are no longer stable, leading to a more straightforward reaction profile. cas.czresearchgate.netnih.gov

DFT calculations using the M05 functional with the 6-311+G(2d,p) basis set have also been used to study the intramolecular conversion of trimethylsulfonium chloride, revealing the crucial role of ion pairs and the influence of the solvent's permittivity on the reaction. rsc.orgrsc.org

To gain a more detailed, microscopic understanding of solvation, explicit solvent molecule simulations have been performed. The Monte Carlo free energy perturbation method has been utilized to study the reaction of the trimethylsulfonium ion in water. acs.orgcas.czresearchgate.netnih.gov

These simulations confirm the trends observed with continuum models, showing that the free energy profile in water resembles that in DMSO. cas.czresearchgate.netnih.gov The calculated free energy of activation in water is found to be 2-3 kcal/mol higher than in DMSO, which is in good agreement with experimental observations of solvent effects on the reaction rate. cas.czresearchgate.netnih.gov Quantum mechanics/molecular mechanics (QM/MM) Monte Carlo simulations have also been employed to investigate the effects of aqueous solvation on methyl-transfer reactions, confirming that reactions are slower in the aqueous phase due to the stabilization of the charged reactants. researchgate.net

The table below summarizes the calculated activation energies for the methyl transfer reaction from trimethylsulfonium ion to ammonia in different environments.

| Environment | Computational Method | Calculated Activation Energy (kcal/mol) |

| Gas Phase | DFT (B3LYP/6-31+G*) | 9.8 |

| Cyclohexane | SCI-PCM | Lower than in more polar solvents |

| Dimethyl Sulfoxide (DMSO) | SCI-PCM | ~15.7 (relative to gas phase reactants) |

| Water | Monte Carlo FEP | ~17.7-18.7 (relative to gas phase reactants) |

Data sourced from Castejon et al. (2001). cas.cz

A primary strength of computational chemistry is the ability to identify and characterize fleeting reactive intermediates and transition states. For Sₙ2 reactions involving the trimethylsulfonium cation, DFT calculations have been used to optimize the geometries of these species. acs.org

In the gas-phase reaction with ammonia, an initial ion-dipole complex and a subsequent, higher-energy reactive complex are identified as key intermediates. cas.cz The transition state for methyl transfer exhibits a structure where the transferring methyl group is symmetrically positioned between the sulfur and nitrogen atoms. cas.cz

For the intramolecular decomposition of trimethylsulfonium chloride, computational studies have located several minimum energy structures on the potential energy surface, including a tripod ion pair, a seesaw ion pair, and the immediate product cluster. rsc.org The transition state linking the ion pair to the products has a linear structure. rsc.org

DFT has also been used to model the Sₙ2 reaction between a model quinonoid intermediate and the trimethylsulfonium ion. acs.org Optimized transition states show a single imaginary frequency corresponding to the Sₙ2 reaction coordinate, and the calculated free energy of activation (ΔG‡) ranges from 15 to 20 kcal/mol depending on the DFT functional used. acs.org

The trimethylsulfonium ion has been identified as a key reactive intermediate in various catalytic processes. DFT calculations have been employed to understand its role in the coupling of methyl mercaptan (CH₃SH) to form ethylene (B1197577) over zeolite catalysts. utwente.nlacs.orgresearchgate.netresearchgate.net

Solvation Effects on Reaction Thermodynamics and Kinetics

Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular mechanics and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the conformational landscape and non-covalent interactions within a molecular system. nih.govarxiv.org

Conformational Analysis:

The conformational flexibility of hydrogen sulfate (B86663);trimethylsulfanium primarily resides in the trimethylsulfanium cation. Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. youtube.comlibretexts.org The trimethylsulfanium cation, with its three methyl groups attached to a central sulfur atom, can exhibit various rotational conformations of the methyl groups. X-ray crystallography studies of trimethylsulfonium salts reveal a trigonal pyramidal geometry at the sulfur atom, with C-S-C bond angles around 102° and C-S bond distances of approximately 177 picometers. wikipedia.org The rotational barriers of the methyl groups are expected to be relatively low, allowing for rapid interconversion between different staggered and eclipsed conformations at room temperature. youtube.comlibretexts.org

The hydrogen sulfate anion (HSO₄⁻) has a more rigid tetrahedral geometry around the sulfur atom, with limited conformational freedom beyond the rotation of the hydroxyl proton.

Intermolecular Interactions:

The interactions between the trimethylsulfanium cations and hydrogen sulfate anions are multifaceted and govern the macroscopic properties of the compound. These interactions are primarily electrostatic in nature, given the ionic character of the salt.

Table 1: Key Structural and Interaction Parameters for Hydrogen Sulfate;trimethylsulfanium Constituents

| Parameter | Ion | Value/Description | Source |

| Molecular Geometry | Trimethylsulfanium | Trigonal pyramidal at sulfur | wikipedia.org |

| C-S-C Bond Angle | Trimethylsulfonium | ~102° | wikipedia.org |

| C-S Bond Distance | Trimethylsulfonium | ~177 pm | wikipedia.org |

| Primary Intermolecular Interaction | Hydrogen Sulfate | Hydrogen bonding (donor and acceptor) | researchgate.netnih.gov |

| Potential Weaker Interaction | Trimethylsulfanium & Hydrogen Sulfate | C-H···O hydrogen bonds | nih.gov |

Quantitative Structure-Reactivity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their molecular structure. nih.govmagtech.com.cnyoutube.com These models are built by finding a statistical correlation between a set of calculated molecular descriptors and an experimentally determined activity or property. nih.govyoutube.com

While no specific QSAR/QSPR models for this compound have been identified in the reviewed literature, the principles of this methodology can be applied to predict its potential properties. The general workflow for developing a QSAR/QSPR model involves:

Data Set Compilation: A set of compounds with known experimental data for a specific property (e.g., melting point, solubility, toxicity) is collected. youtube.com

Descriptor Calculation: For each compound in the dataset, a variety of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecular structure.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Potential Applications for this compound:

QSAR/QSPR models could be developed to predict various properties of this salt, assuming a suitable training set of related ionic compounds is available.

Physicochemical Properties (QSPR): Models could predict properties like melting point, boiling point, density, and viscosity. For ionic liquids, QSPR studies have been used to predict properties such as melting points, surface tensions, and conductivities. magtech.com.cn Descriptors used in such models often include those related to the size, shape, and electronic properties of the constituent ions.

Biological Activity (QSAR): If the compound were to be investigated for a particular biological application, QSAR models could be employed to predict its activity. For instance, QSAR studies have been successfully applied to various sulfur-containing compounds to predict their anticancer activity. nih.gov The models identify key structural features that are important for the observed biological effect. nih.gov

Table 2: Examples of Molecular Descriptor Classes for QSAR/QSPR Modeling

| Descriptor Class | Description | Examples |

| Constitutional (1D) | Based on the molecular formula. | Molecular weight, atom counts. |

| Topological (2D) | Based on the 2D representation of the molecule. | Connectivity indices, shape indices. |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular surface area, molecular volume. |

| Quantum Chemical | Derived from quantum mechanical calculations. | Dipole moment, HOMO/LUMO energies, partial charges. |

Biochemical Pathways and Metabolic Role of Trimethylsulfonium

Formation of Trimethylsulfonium (B1222738) Ion in Biological Systems

The generation of trimethylsulfonium in the body is intrinsically linked to the metabolism of hydrogen sulfide (B99878) and involves a cascade of enzymatic methylation reactions.

Trimethylsulfonium (TMS) is recognized as a metabolite of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological roles. nih.govscite.ai The formation of TMS occurs through a series of successive methylation reactions starting with H₂S. scite.airesearchgate.net Its stability and non-volatile nature make it a potential urinary biomarker for the body's hydrogen sulfide pools, as the volatility of H₂S itself complicates direct measurement. scite.ai

Recent scientific focus has led to the development of methods to quantify TMS in human urine, where it is typically present in the nanomolar range. nih.govresearchgate.net These concentrations are consistent with the steady-state tissue levels of its precursor, hydrogen sulfide. nih.govscite.ai The detection of TMS in urine for the first time has opened new avenues for investigating H₂S levels in humans and their correlation with physiological and disease states. scite.ai

The conversion of hydrogen sulfide to trimethylsulfonium is not a direct process but rather a multi-step cascade involving specific enzymes that transfer methyl groups.

The final and key step in the production of trimethylsulfonium is catalyzed by the enzyme Indole-ethylamine N-methyltransferase (INMT). nih.govuniprot.org This enzyme, also known as thioether S-methyltransferase, facilitates the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to dimethylsulfide, yielding trimethylsulfonium and S-adenosyl-L-homocysteine. uniprot.orgwikipedia.org

While initially identified for its ability to N-methylate tryptamine (B22526) and other indoleamines, INMT has demonstrated a broader substrate specificity. nih.govwikipedia.orgnih.gov Its ability to methylate dialkyl sulfur compounds highlights a more expansive biological role than previously understood, potentially encompassing the detoxification of volatile sulfur compounds. nih.gov The enzyme is expressed in various tissues, with high levels found in the lungs. uniprot.org

| Enzyme | Substrate | Co-substrate | Product | By-product |

|---|---|---|---|---|

| Indole-ethylamine N-methyltransferase (INMT) | Dimethyl sulfide | S-adenosyl-L-methionine | Trimethylsulfonium | S-adenosyl-L-homocysteine |

The formation of trimethylsulfonium is the culmination of a methylation cascade that begins with hydrogen sulfide. scite.airesearchgate.net This process involves sequential methylation, likely proceeding from hydrogen sulfide to methanethiol, then to dimethylsulfide (DMS). Dimethylsulfide serves as the direct substrate for the final methylation step catalyzed by INMT to produce the positively charged and non-volatile trimethylsulfonium ion, which is suitable for urinary excretion. nih.govuniprot.org This stepwise enzymatic conversion effectively transforms a volatile gas (H₂S) into a stable, excretable metabolite.

Enzymatic Methylation Pathways Involved in Trimethylsulfonium Production

Trimethylsulfonium as a Product of Sulfur Metabolism

The pathway leading to trimethylsulfonium is a distinct branch of the broader network of sulfur metabolism, which processes sulfur from dietary sources into numerous essential compounds. researchgate.netnih.gov

Hydrogen sulfide stands at a critical juncture in sulfur metabolism. While one metabolic fate of H₂S is the methylation pathway to form trimethylsulfonium, another major route involves its oxidation in the mitochondria. researchgate.net This oxidative pathway generates other key sulfur metabolites, including thiosulfate (B1220275) (S₂O₃²⁻), sulfite (B76179) (SO₃²⁻), and ultimately sulfate (B86663) (SO₄²⁻). researchgate.netnih.gov

| Metabolite | Chemical Formula | Role/Significance |

|---|---|---|

| Hydrogen Sulfide | H₂S | Central precursor; gaseous signaling molecule. nih.gov |

| Dimethylsulfide | (CH₃)₂S | Intermediate precursor for Trimethylsulfonium. nih.gov |

| Trimethylsulfonium | (CH₃)₃S⁺ | End-product of H₂S methylation. scite.ai |

| Thiosulfate | S₂O₃²⁻ | Product of H₂S oxidation pathway. researchgate.netmdpi.com |

| Sulfite | SO₃²⁻ | Intermediate in the oxidation of H₂S to sulfate. researchgate.netnih.gov |

| Sulfate | SO₄²⁻ | Major end-product of sulfur oxidation for excretion. researchgate.net |

Regulation and Homeostasis of Trimethylsulfonium Levels in Biological Contexts

The regulation and homeostasis of trimethylsulfonium ((CH₃)₃S⁺) levels within biological systems are crucial for cellular function and are closely tied to sulfur and methyl metabolism. The concentration of this compound is maintained through a balance of its synthesis, primarily from the methylation of dimethyl sulfide (DMS), and its subsequent excretion.

The synthesis of trimethylsulfonium is catalyzed by the enzyme thioether S-methyltransferase (TEMT), which facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to DMS. This enzymatic reaction is a key control point in regulating trimethylsulfonium levels. The availability of both substrates, DMS and SAM, significantly influences the rate of trimethylsulfonium formation. DMS can be produced endogenously from the metabolism of sulfur-containing amino acids like methionine or can be introduced exogenously through diet.

Once formed, trimethylsulfonium is a water-soluble cation that is primarily eliminated from the body through urinary excretion. researchgate.netresearchgate.net This renal clearance is an essential component of its homeostasis. The amount of trimethylsulfonium excreted in the urine can reflect the endogenous production rate of its precursors, including hydrogen sulfide (H₂S). researchgate.netresearchgate.net

Factors that can influence the levels of trimethylsulfonium include:

Dietary Intake: Consumption of foods rich in DMS or its precursors can lead to increased trimethylsulfonium synthesis.

Genetic Factors: Variations in the genes encoding for enzymes involved in sulfur and methyl metabolism, such as TEMT, can affect the efficiency of trimethylsulfonium production.

Physiological State: Certain physiological and pathological conditions can alter the metabolic pathways that produce the precursors of trimethylsulfonium, thereby affecting its concentration.

Research on Trimethylsulfonium as a Potential Biomarker for Endogenous Hydrogen Sulfide Metabolism

Hydrogen sulfide (H₂S) is recognized as a critical gaseous signaling molecule, alongside nitric oxide and carbon monoxide, playing vital roles in numerous physiological processes. researchgate.netresearchgate.net However, the direct measurement of this volatile and reactive molecule in biological systems is challenging. This has led researchers to explore stable metabolites that can serve as reliable biomarkers for endogenous H₂S production, with trimethylsulfonium emerging as a promising candidate. researchgate.netresearchgate.net

Analytical Method Development for Detection in Biological Matrices (e.g., Urine)

The development of sensitive and specific analytical methods is crucial for accurately quantifying trimethylsulfonium in biological samples like urine. The primary technique used for this purpose is liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This method offers high selectivity and sensitivity, enabling the detection of trimethylsulfonium even at the low concentrations typically found in urine. researchgate.net

The analytical workflow generally involves the following steps:

Sample Preparation: Urine samples are often diluted and may undergo solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components. nih.gov

Chromatographic Separation: The prepared sample is injected into a liquid chromatograph, where trimethylsulfonium is separated from other urinary constituents.

Mass Spectrometric Detection: The separated trimethylsulfonium is then ionized and detected by a tandem mass spectrometer. This technique allows for highly specific and sensitive quantification by monitoring a specific precursor-to-product ion transition. researchgate.netnih.gov

To ensure accuracy and precision, stable isotope-labeled internal standards are typically used in these analytical methods.

| Analytical Parameter | Description | Typical Performance |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | In the low nanomolar (nM) range. researchgate.net |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be accurately and precisely measured. | In the low nanomolar (nM) range. researchgate.net |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Precision | The closeness of repeated measurements to each other. | Typically <15% relative standard deviation. |

| Accuracy | The closeness of a measured value to the true value. | Often within 80-120% recovery. |

Evaluation of Selectivity and Sensitivity of Trimethylsulfonium as a Biomarker

The utility of trimethylsulfonium as a biomarker for H₂S metabolism is determined by its selectivity and sensitivity.

Selectivity: Research suggests that urinary trimethylsulfonium levels can reflect the endogenous production of H₂S. researchgate.netresearchgate.netnih.govaminer.org The proposed metabolic pathway involves the successive methylation of H₂S to DMS, which is then converted to trimethylsulfonium. researchgate.net Studies have shown that the enzyme responsible for trimethylsulfonium production, thioether S-methyltransferase, has a tissue expression profile that is distinct from the enzymes that produce thiosulfate, another H₂S metabolite. researchgate.net This suggests that trimethylsulfonium may be a more selective biomarker for certain pools of endogenously produced H₂S. researchgate.netnih.govaminer.org

Sensitivity: Clinical studies have provided evidence for the sensitivity of trimethylsulfonium as a biomarker. For instance, in a study involving individuals with Down syndrome, who are known to have an overproduction of H₂S, urinary levels of trimethylsulfonium were significantly higher compared to a control group. nih.govaminer.org In contrast, the commonly used H₂S biomarker, thiosulfate, did not show a significant difference between the groups. nih.govaminer.org This finding suggests that trimethylsulfonium may be a more sensitive indicator of alterations in endogenous H₂S production. nih.govaminer.org

Biologically Relevant Functions and Adaptations

Role as an Osmolyte in Organisms under Environmental Stress

In various organisms, particularly those in marine environments, certain trimethylsulfonium compounds, most notably dimethylsulfoniopropionate (DMSP), function as crucial osmolytes. nih.gov Osmolytes are small organic molecules that cells accumulate to cope with osmotic stress, which occurs when there is a difference in solute concentration between the inside of the cell and the external environment. nih.govnih.govimrpress.comresearchgate.netresearchgate.net

Under conditions of high salinity, for example, water tends to flow out of the cell, leading to dehydration and potential damage to cellular components. To counteract this, organisms synthesize and accumulate osmolytes like DMSP. These compounds help to maintain cell volume and turgor pressure by increasing the intracellular solute concentration without interfering with normal cellular processes, hence they are often referred to as "compatible solutes."

The accumulation of osmolytes is a key adaptive mechanism that allows organisms to survive in environments with fluctuating salinity or other stressors that affect cellular water balance. nih.govimrpress.comresearchgate.netresearchgate.net The regulation of osmolyte concentration is a dynamic process, often involving the transcriptional control of genes involved in their synthesis and transport. imrpress.com

Q & A

(Basic) What are the optimal synthetic routes for hydrogen sulfate compounds in laboratory settings?

Hydrogen sulfate (HSO₄⁻) synthesis typically involves controlled acid-base reactions. For example, cesium hydrogen sulfate (CsHSO₄) is synthesized by reacting cesium sulfate with sulfuric acid under vacuum to ensure stoichiometric control. Crystallization is achieved via slow evaporation, followed by purity verification using X-ray diffraction (XRD) to confirm monoclinic or tetragonal phase structures . Trimethylsulfanium (TMS) salts, such as trimethylsulfanium iodide, are synthesized by alkylation of dimethyl sulfide with methyl iodide in anhydrous conditions, requiring inert atmospheres to prevent side reactions .

(Basic) How can researchers distinguish hydrogen sulfate ions from sulfate (SO₄²⁻) in aqueous solutions?

Methodological approaches include:

- pH-dependent conductivity tests : HSO₄⁻ exhibits higher proton conductivity under acidic conditions (pH < 2) due to partial dissociation, whereas SO₄²⁻ remains stable.

- Raman spectroscopy : HSO₄⁻ shows a distinct S–O stretching band at ~1050 cm⁻¹, while SO₄²⁻ peaks at ~980 cm⁻¹ .

- Ion chromatography : Separation using anion-exchange columns with conductivity detection, calibrated against standard solutions .

(Advanced) How do phase transitions in cesium hydrogen sulfate (CsHSO₄) influence its utility as a solid electrolyte for hydrogen production?

CsHSO₄ undergoes a first-order phase transition at ~140°C, increasing proton conductivity by four orders of magnitude. Researchers must design electrolysis cells to operate above this temperature while preventing decomposition. Key steps include:

- Differential Scanning Calorimetry (DSC) to confirm phase transition temperatures.

- Impedance spectroscopy to measure conductivity changes across thermal gradients.

- In-situ XRD to monitor structural stability during electrolysis .

Contradictions in conductivity data may arise from impurities or hydration levels, necessitating rigorous pre-synthesis purification .

(Advanced) What experimental strategies resolve contradictions in sulfate erosion mechanisms observed in cementitious materials?

Conflicting data on sulfate attack (e.g., ettringite vs. gypsum formation) require multi-method validation:

- Micro-CT imaging to track 3D sulfate diffusion and crack propagation.

- SEM-EDS to differentiate ettringite (Ca/Al/S-rich) from gypsum (Ca/S-rich) crystal morphologies.

- Mechanical testing : Flexural strength loss correlates with sulfate penetration depth, validated via ASTM C1012 standards .

Studies must control for variables like temperature, sulfate concentration, and cement composition to isolate degradation pathways .

(Basic) What analytical techniques are recommended for quantifying trimethylsulfanium (TMS) in biological samples?

TMS, a hydrogen sulfide metabolite, is detected using:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatization with ethyl chloroformate enhances volatility.

- Liquid Chromatography-Tandem MS (LC-MS/MS) : Selective ion monitoring (SIM) for m/z 89 [TMS⁺] with deuterated internal standards.

- Capillary electrophoresis with UV detection at 214 nm, optimized for urinary TMS .

(Advanced) How can researchers design experiments to mitigate proton conduction losses in hydrogen sulfate-based electrolytes?

Proton leakage in CsHSO₄ electrolytes at high temperatures (>150°C) is addressed by:

- Composite membranes : Incorporating SiO₂ or TiO₂ nanoparticles to stabilize the HSO₄⁻ matrix.

- Isotopic labeling (D₂O) : Tracing proton migration pathways via neutron scattering.

- Operando FTIR to monitor H-bond network dynamics during electrolysis .

Contradictions between theoretical and observed conductivity may require ab initio molecular dynamics simulations to refine transport models .

(Basic) What safety protocols are critical when handling trimethylsulfanium derivatives?

- Ventilation : Use fume hoods to prevent inhalation of volatile TMS compounds (e.g., trimethylsulfanium iodide).

- Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid skin/eye contact (pH-dependent irritation).

- Emergency procedures : Immediate rinsing with water for eye exposure and activated charcoal for ingestion, as per GHS guidelines .

(Advanced) How do computational methods enhance understanding of hydrogen sulfate’s role in acid-catalyzed reactions?

- Density Functional Theory (DFT) : Models HSO₄⁻’s acid strength (pKa ≈ 1.9) and compares it to H₂SO₄ in esterification.

- Molecular dynamics : Simulates proton hopping mechanisms in aqueous HSO₄⁻ solutions.

- Reaction kinetics : Tracks intermediates via stopped-flow spectroscopy under varying HSO₄⁻ concentrations .

(Basic) What are the limitations of using hydrogen sulfate in high-temperature electrochemical applications?

HSO₄⁻ decomposes above 200°C, releasing SO₃ gas. Researchers must:

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds.

- Pressurized systems : Operate cells under controlled pressure to suppress volatilization.

- Alternative dopants : Explore phosphate or tungstate-based electrolytes for higher thermal stability .

(Advanced) How can isotopic labeling resolve ambiguities in sulfate ion mobility during concrete degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.